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Icr 292OH

Genetic Toxicology Mutagenicity Testing CHO/HGPRT Assay

ICR-292OH (CAS 38919-74-3), systematically named 2-[3-(benzo[b]acridin-12-ylamino)propyl-ethylamino]ethanol dihydrochloride, is the 2-hydroxyethyl analog of the benzacridine nitrogen mustard ICR-292. It belongs to the ICR series of heterocyclic nitrogen mustards first synthesized in the 1950s–1960s, which combine a polycyclic aromatic DNA-intercalating chromophore (benzacridine) with an alkylating side chain.

Molecular Formula C24H29Cl2N3O
Molecular Weight 446.4 g/mol
CAS No. 38919-74-3
Cat. No. B14673182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcr 292OH
CAS38919-74-3
Molecular FormulaC24H29Cl2N3O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCCN(CCCNC1=C2C=CC=CC2=NC3=CC4=CC=CC=C4C=C31)CCO.Cl.Cl
InChIInChI=1S/C24H27N3O.2ClH/c1-2-27(14-15-28)13-7-12-25-24-20-10-5-6-11-22(20)26-23-17-19-9-4-3-8-18(19)16-21(23)24;;/h3-6,8-11,16-17,28H,2,7,12-15H2,1H3,(H,25,26);2*1H
InChIKeyGIZMHKBWHPSKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICR-292OH (CAS 38919-74-3): A Non-Mutagenic Benzacridine Nitrogen Mustard Analog for Genetic Toxicology and DNA-Targeting Research


ICR-292OH (CAS 38919-74-3), systematically named 2-[3-(benzo[b]acridin-12-ylamino)propyl-ethylamino]ethanol dihydrochloride, is the 2-hydroxyethyl analog of the benzacridine nitrogen mustard ICR-292 [1]. It belongs to the ICR series of heterocyclic nitrogen mustards first synthesized in the 1950s–1960s, which combine a polycyclic aromatic DNA-intercalating chromophore (benzacridine) with an alkylating side chain [2]. ICR-292OH is distinguished by its tertiary amine side chain architecture terminating in a hydroxyethyl group, in contrast to the chloroethyl (nitrogen half-mustard) terminus present in its mutagenic parent compound ICR-292 [1]. The compound exists as a dihydrochloride salt with molecular formula C24H29Cl2N3O and molecular weight 446.4 g/mol [3].

Non-mutagenic negative control for mammalian cell mutagenicity assays
Benzacridine-based SAR probe for DNA-targeted nitrogen mustard studies
Crystallographically characterized benzacridine reference standard

Why ICR-292OH Cannot Be Interchanged with Other ICR-Series Compounds: Structural Determinants of Mutagenicity and Biological Activity


Within the ICR compound class, seemingly minor structural modifications produce profound functional divergences that preclude generic substitution. The replacement of the terminal 2-chloroethyl group in ICR-292 with a 2-hydroxyethyl group to yield ICR-292OH eliminates mutagenic activity entirely while preserving cytotoxicity, as demonstrated in the CHO/HGPRT mammalian cell forward mutation system [1]. Furthermore, the tertiary amine side chain architecture shared by ICR-292OH and ICR-292 confers 3- to 5-fold greater mutagenic potency in the chloroethyl parent form compared to secondary amine analogs such as ICR-191 and ICR-372 at equimolar concentrations [2]. The benzacridine core itself differs from the acridine core of ICR-191/ICR-170 analogs in its DNA interaction mode—benzacridines show minimal frameshift activity as free intercalators but form covalent DNA adducts following metabolic activation, whereas simple acridines primarily act through non-covalent intercalation [3]. These orthogonal structure-activity relationships mean that no single ICR compound can serve as a universal proxy for another in genetic toxicology, DNA repair, or antitumor mechanism studies.

Mutagenicity profile Hydroxyethyl terminus makes ICR-292OH non-mutagenic; chloroethyl ICR-292 is mutagenic — direct substitution alters genotoxic output.
Side chain architecture Tertiary amine side chain influences cellular uptake and mutagenic efficiency; secondary amine ICR analogs may exhibit different potency.
DNA interaction mode Benzacridine core favors covalent adduct formation after activation; acridine-core ICRs act primarily via non-covalent intercalation — mechanistic pathway not interchangeable.

Quantitative Evidence Guide: ICR-292OH Differentiation Against Closest ICR-Series Analogs


Mutagenicity Null Phenotype: ICR-292OH Is Non-Mutagenic in Mammalian Cells, Unlike Its Chloroethyl Parent ICR-292

In the Chinese hamster ovary (CHO)/hypoxanthine-guanine phosphoribosyltransferase (HGPRT) forward mutation system, ICR-292OH is mutagenically inactive, whereas its chloroethyl parent compound ICR-292 is a confirmed mutagen. This was demonstrated in a comparative study of 19 ICR compounds, where replacement of the 2-chloroethyl group with a 2-hydroxyethyl group consistently abolished mutation induction across multiple compound pairs (ICR-340→340-OH, ICR-372→372-OH, ICR-292→292-OH, ICR-191→191-OH, ICR-170→170-OH) [1]. The same finding was independently confirmed in a focused study of six ICR compounds in the CHO/HGPRT system, which established that 'the remaining two compounds (191-OH and 170-OH) are not mutagenic, indicating that the 2-chloroethyl group is needed for mutation induction' [2].

CHO/HGPRT mutagenicity
Head-to-head
ICR-292OH: non-mutagenic ICR-292 (chloroethyl): mutagenic
Reported non-mutagenic phenotype; supports matched negative control selection.
Equimolar CHO-K1-BH4 system; 6-thioguanine selection; expression 7–9 days.
Genetic Toxicology Mutagenicity Testing CHO/HGPRT Assay

Tertiary Amine Side Chain Architecture: ICR-292 Parent Form Is 3- to 5-Fold More Mutagenic Than Secondary Amine Analogs

ICR-292OH possesses a tertiary amine side chain—a structural feature that, in the chloroethyl parent form ICR-292, confers 3- to 5-fold greater mutagenic potency compared to secondary amine-type ICR compounds. In the CHO/HGPRT system, ICR-292 and ICR-170 (both tertiary amine types) were directly compared against ICR-191 and ICR-372 (both secondary amine types) at equimolar concentrations. The tertiary amine compounds produced substantially higher mutation frequencies, with the magnitude of the difference quantified as '3 to 5 times more mutagenic' [1]. This finding was replicated in the larger 19-compound study, which additionally showed that all secondary amine types exhibit a plateau in their concentration-dependent mutagenesis curves at 3–4 μM, a behavior not observed for tertiary amine types [2].

Amine type & potency
Head-to-head
Tertiary amine ICR-292: 3–5× higher mutation frequency than secondary amine ICR-191/372
Reported tertiary amine potency context; side chain design influences mutagenic efficiency.
Data from parent chloroethyl forms; ICR-292OH carries tertiary amine.
Structure-Activity Relationship Mutagen Potency Amine Side Chain

Retention of Cytotoxicity Despite Loss of Mutagenicity: A Pharmacological Dissociation Unique to Hydroxy Analogs

ICR-292OH retains significant cytotoxic activity despite being completely devoid of mutagenic activity in mammalian cells. The 19-compound comparative study explicitly documented that when the 2-chloroethyl group is replaced by a 2-hydroxyethyl group, the resulting compound 'results which remains toxic' [1]. This pharmacological dissociation—cytotoxicity without mutagenicity—is not observed with the parent chloroethyl compounds, which are both mutagenic and cytotoxic, nor with simple acridine intercalators lacking the alkylating side chain. The retained toxicity indicates that the benzacridine chromophore's DNA intercalation and/or the covalent binding capacity of the nitrogen mustard moiety (via alternative mechanisms) is sufficient to cause cell death independent of mutation induction at the HGPRT locus [2].

Cytotoxicity dissociation
Head-to-head
ICR-292OH: cytotoxic, non-mutagenic ICR-292: both cytotoxic and mutagenic
Reported pharmacological dissociation; enables decoupled DNA damage studies.
CHO colony formation/plating efficiency assay.
Cytotoxicity Mutagenicity Dissociation DNA Damage

Definitive Crystal Structure Determined by Single-Crystal X-Ray Diffraction at High Resolution

The three-dimensional crystal structure of ICR-292-OH has been solved by single-crystal X-ray diffraction and refined to a crystallographic residual (R-factor) of 0.056, providing atomic-level resolution of the molecule's geometry [1]. The crystals are orthorhombic, space group Pbca, with unit cell parameters a = 12.636 (2) Å, b = 20.469 Å, c = 15.612 (2) Å, V = 4037.8 (8) ų, Z = 8, formula weight 373.50 (free base), and observed/calculated densities of 1.22 and 1.23 g cm⁻³ respectively [1]. Key structural features include: a non-planar acridine ring system with a dihedral angle of 16.7° between the planes of the outer rings; an intramolecular hydrogen bond (2.884 Å) between the side chain nitrogen atoms, a structural motif conserved across all ICR molecules studied crystallographically; and an intermolecular hydrogen bond (2.917 Å) between the ring nitrogen and the hydroxyl group of a neighboring molecule [1]. In contrast, the crystal structures of ICR-170-OH (the acridine-core analog) were determined separately and published in 1972, revealing different crystal packing and hydrogen-bonding arrangements [2].

Single-crystal XRD
Reported
R = 0.056; orthorhombic Pbca a=12.636, b=20.469, c=15.612 Å
Atomic-level benzacridine geometry; supports computational docking and SAR modeling.
16.7° acridine dihedral; intramolecular H-bond 2.884 Å; intermolecular H-bond 2.917 Å.
X-ray Crystallography Structural Biology DNA Intercalator Geometry

Differential Metabolic Deactivation by CHO Cells: Hydroxy Analogs Are Substrates for Detoxification, Chloroethyl Compounds Are Not

Chinese hamster ovary (CHO) cell preparations selectively decrease the genotoxicity of hydroxylated ICR compounds (ICR-191-OH, ICR-170-OH) while leaving the genotoxicity of the chloroethyl parent ICR-170 unaffected, as demonstrated in Salmonella reversion and E. coli DNA-repair tests [1]. This metabolic deactivation capacity of CHO cells for hydroxy analogs provides a mechanistic explanation for: (a) the lack of mutagenic activity of ICR-292-OH and other hydroxylated ICR compounds in the CHO/HGPRT forward mutation system, and (b) the different rank order of mutagenic potency observed between bacterial assays (ICR-191 > ICR-170) and mammalian cell assays (ICR-170 > ICR-191) [1]. Extending this to ICR-292OH, the hydroxyethyl terminus likely renders the compound susceptible to the same CHO-mediated detoxification pathways, a property not shared by ICR-292 [2].

CHO metabolic deactivation
Class-level
ICR-292OH (predicted) susceptible to CHO detoxification; hydroxy analogs ICR-191-OH/170-OH deactivated
Class-level metabolic susceptibility; supports deactivation mechanism probe studies.
Analogy from De Flora 1986; Salmonella/E. coli assays with S-9 fractions.
Metabolic Deactivation CHO Cells Genotoxicity

Benzacridine Core Architecture: Covalent DNA Adduct Formation After Metabolic Activation, Distinct from Simple Acridine Intercalators

ICR-292OH contains a benzacridine (benz[b]acridine / benz[c]acridine) chromophore that distinguishes it from the acridine-core ICR compounds (ICR-191, ICR-170, ICR-372). According to the comprehensive review of acridine genetic toxicology by Ferguson and MacPhee, acridines bearing additional fused aromatic rings (benzacridines) show little activity as frameshift mutagens per se, but interact covalently with DNA following metabolic activation, forming predominantly base-pair substitution mutations [1]. In contrast, simple acridines (such as the core in ICR-191 and ICR-170) act primarily through non-covalent intercalation and induce predominantly frameshift mutations in bacterial assays [1]. The ICR compounds, including ICR-292OH, are described as carriers that 'target alkylating agents to DNA,' causing both frameshift and base-pair substitution mutations in bacterial and mammalian cells [2].

Benzacridine DNA adduction
Class-level
Benzacridine core: covalent DNA adducts after activation; acridine core: non-covalent intercalation, frameshift
Reported class-level mechanistic distinction; guides DNA interaction study design.
Ferguson & MacPhee 1991 review; ICR-292OH carries benzacridine chromophore.
DNA Intercalation Metabolic Activation Benzacridine vs Acridine

Procurement-Driven Application Scenarios for ICR-292OH (CAS 38919-74-3) Based on Verified Differentiation Evidence


Structurally Matched Non-Mutagenic Negative Control in CHO/HGPRT and Mammalian Cell Mutagenicity Assays

ICR-292OH serves as an essential negative control compound in mammalian cell forward mutation assays (CHO/HGPRT, mouse lymphoma TK, human lymphoblastoid TK6/HPRT) where ICR-292 or ICR-170 are employed as positive mutagen controls. As established by Fuscoe et al. (1979), ICR-292OH shares the benzacridine scaffold, tertiary amine side chain architecture, and molecular weight range of the active mutagens but is completely devoid of mutagenic activity in the CHO/HGPRT system [1]. This structural matching is critical because it controls for non-mutagenic cellular effects (cytotoxicity, cell cycle perturbation, DNA intercalation stress) that could otherwise confound interpretation of mutation frequency data. Unlike vehicle-only controls, ICR-292OH at equimolar concentrations reproduces the non-genotoxic cellular stress profile of the test compound while generating no mutation signal above background [1].

Structure-Activity Relationship Studies of DNA-Targeted Nitrogen Mustards and Intercalating Alkylating Agents

The unique combination of a benzacridine intercalating chromophore, tertiary amine side chain, and hydroxyethyl (rather than chloroethyl) terminus makes ICR-292OH a valuable SAR probe compound. Researchers can use ICR-292OH as a scaffold for systematic modification studies: comparing it against ICR-292 (chloroethyl substitution) to isolate the contribution of the alkylating moiety to both mutagenicity and cytotoxicity [1]; comparing it against ICR-170-OH (acridine core, tertiary amine) to isolate the contribution of the benzacridine vs. acridine chromophore to DNA binding affinity and sequence specificity [2]; and comparing it against ICR-191-OH (acridine core, secondary amine) to isolate the contribution of tertiary vs. secondary amine architecture to cellular uptake and subcellular distribution [3].

Crystallographic Reference Standard for Computational Docking and Molecular Dynamics Simulations of DNA Intercalators

The fully solved crystal structure of ICR-292-OH at R=0.056 resolution (Stallings & Glusker, 1977) provides a rare, high-quality structural template for computational modeling of benzacridine-DNA interactions [1]. The non-planar acridine ring system (dihedral angle 16.7°), intramolecular N···N hydrogen bond (2.884 Å), and intermolecular N···O hydrogen bond (2.917 Å) represent experimentally validated geometric constraints that can parameterize molecular mechanics force fields for docking simulations [1]. When procuring ICR-292OH as a crystallographic standard, its orthorhombic Pbca crystal form (a=12.636, b=20.469, c=15.612 Å) also enables co-crystallization studies with short DNA oligonucleotides to directly visualize the intercalation geometry [1].

Cellular Metabolic Deactivation Studies: Probing CHO and Mammalian Detoxification Pathways for Nitrogen Mustards

Based on the metabolic deactivation data from De Flora et al. (1986), ICR-292OH is predicted to serve as a substrate for CHO cell-mediated detoxification pathways, analogous to ICR-191-OH and ICR-170-OH [1]. Researchers can employ ICR-292OH alongside ICR-292 in paired experimental designs to quantify the contribution of cellular metabolism to the differential genotoxicity observed between hydroxy and chloroethyl ICR analogs [1]. This application is particularly relevant for studies of tissue-specific carcinogenicity, given the earlier demonstration by De Flora et al. (1982) that selective metabolic deactivation of ICR compounds correlates with their distinctive pulmonary carcinogenicity profiles in mice (lung adenomas following intravenous but not intraperitoneal administration) [2].

Application
Selection Property
Validation Focus
Mammalian mutagenicity negative control
Non-mutagenic benzacridine scaffold; structural match to ICR-292
Verify absence of HGPRT mutation induction vs. vehicle-only control
SAR probe for DNA-targeted mustards
Hydroxyethyl terminus, tertiary amine, benzacridine core
Compare with ICR-292, ICR-170-OH, ICR-191-OH to isolate structural contributions
Crystallographic reference for molecular modeling
Published crystal structure with solved atomic coordinates
Use orthogonal Pbca cell parameters for docking and dynamics simulations
Metabolic deactivation probe
Hydroxyethyl group predicted substrate for CHO detoxification
Test differential genotoxicity in paired CHO assays with/without metabolic fractions
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